2-Bromo-5-fluoro-1,3-diisopropylbenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16BrF |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
2-bromo-5-fluoro-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H16BrF/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13/h5-8H,1-4H3 |
InChI Key |
IWJBJOXPKDOQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1Br)C(C)C)F |
Origin of Product |
United States |
Advanced Reactivity and Mechanistic Studies of 2 Bromo 5 Fluoro 1,3 Diisopropylbenzene
Reactivity of Aryl Bromides in Cross-Coupling Chemistry
The carbon-bromine (C-Br) bond in 2-Bromo-5-fluoro-1,3-diisopropylbenzene is the primary site for palladium-catalyzed cross-coupling reactions. This class of reactions is fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide is influenced by both the electronic nature of the ring and the steric hindrance imposed by the adjacent isopropyl groups.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.org For this compound, the C-Br bond readily undergoes oxidative addition to a Pd(0) complex, initiating the catalytic cycle. The bulky isopropyl groups flanking the bromine atom can sterically hinder the approach of the palladium catalyst, potentially requiring more robust catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), which are known to facilitate coupling of sterically demanding substrates. numberanalytics.com
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. nih.gov While milder conditions may be feasible, the steric hindrance of the substrate might necessitate elevated temperatures. nih.gov
| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Moderate |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | High |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | High |
| 4 | Methylboronic acid | PdCl₂(dppf) | Na₂CO₃ | THF/H₂O | 80 | Low-Moderate |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound. Yields are hypothetical and based on typical outcomes for sterically hindered aryl bromides.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and materials. nih.gov This palladium-catalyzed reaction couples aryl halides with a wide range of primary and secondary amines. For this compound, the reaction is again subject to steric effects from the isopropyl groups. chemspider.com
The choice of ligand is paramount for successful C-N coupling with this substrate. Bulky biarylphosphine ligands, such as those developed by Buchwald, are often required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. nih.gov The base also plays a crucial role, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) commonly employed. chemspider.com
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | High |
| 2 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | High |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-Amyl alcohol | 100 | Moderate-High |
| 4 | Carbazole | Pd(OAc)₂ / TrixiePhos | t-BuOLi | Toluene | 110 | Good |
Table 2: Illustrative conditions for the Buchwald-Hartwig amination of this compound. Yields are hypothetical and based on established protocols for sterically hindered aryl bromides. nih.gov
The Sonogashira and Heck reactions provide powerful methods for forming C-C bonds through the coupling of aryl halides with terminal alkynes and alkenes, respectively.
The Sonogashira coupling typically utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne. nih.govchemrxiv.org The reaction is generally tolerant of a wide range of functional groups. rsc.org For this compound, the reaction would proceed at the C-Br position to yield the corresponding 2-alkynyl-5-fluoro-1,3-diisopropylbenzene derivative. The steric hindrance might necessitate higher catalyst loadings or more active ligand systems to achieve efficient conversion. nih.govorgsyn.org
The Mizoroki-Heck reaction involves the palladium-catalyzed reaction of the aryl bromide with an alkene in the presence of a base. nih.govmdpi.com This reaction forms a new C-C bond at the less substituted carbon of the alkene double bond. frontiersin.org The reaction with this compound would be expected to yield substituted styrene (B11656) derivatives. The regioselectivity and efficiency can be influenced by the steric bulk of the substrate and the electronic properties of the alkene coupling partner. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzene (B151609) Ring
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike cross-coupling, this reaction does not typically involve a metal catalyst. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com
The feasibility of an SNAr reaction is primarily governed by three factors: the nature of the leaving group, the presence of electron-withdrawing substituents on the aromatic ring, and the strength of the nucleophile.
Leaving Group Ability: A counterintuitive feature of SNAr is the leaving group aptitude, which often follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent elimination of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state leading to the intermediate, thereby increasing the reaction rate. stackexchange.comnih.gov Therefore, the fluorine atom is the most likely site for SNAr on this molecule.
Steric Effects: The two isopropyl groups are positioned meta and ortho to the fluorine atom. The ortho-isopropyl group, in particular, poses significant steric hindrance, which can impede the approach of a nucleophile to the carbon bearing the fluorine atom. numberanalytics.com This steric congestion can dramatically decrease the rate of substitution or prevent it altogether, especially with bulky nucleophiles.
The competition between different reactive sites on this compound is highly dependent on the reaction conditions.
SNAr at Fluorine vs. Bromine: Under typical SNAr conditions (e.g., a strong nucleophile like sodium methoxide (B1231860) in a polar aprotic solvent like DMSO at elevated temperatures), substitution is expected to occur preferentially at the C-F bond rather than the C-Br bond. This is due to the superior ability of fluorine to facilitate the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com Bromine is a much poorer leaving group in the context of the SNAr mechanism unless the ring is exceptionally electron-deficient. nih.gov
Cross-Coupling vs. SNAr: The reaction pathway can be selectively directed. In the presence of a palladium catalyst, a suitable ligand, and a base, cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) will selectively occur at the C-Br bond. In the absence of a metal catalyst and under conditions favorable for SNAr, the C-F bond becomes the target for nucleophilic attack, although this reactivity is likely hampered by the steric and electronic factors mentioned previously.
Reactivity of Isopropyl Groups: The C-H bonds of the isopropyl groups are generally unreactive under the conditions used for both cross-coupling and SNAr reactions. They primarily serve to exert steric and electronic influence on the reactive sites of the aromatic ring.
Reactivity of Isopropyl Groups
The presence of two isopropyl groups on the aromatic ring of this compound provides key sites for chemical modification. The carbon atoms directly attached to the benzene ring, known as benzylic carbons, are particularly reactive.
Oxidation Reactions of Alkyl Side Chains
The isopropyl side chains of this compound are susceptible to oxidation under various conditions. While specific studies on this particular molecule are not widely available, its reactivity can be predicted based on established transformations of similar alkylbenzenes. nih.goviitm.ac.ingoogle.comlibretexts.org
Powerful oxidizing agents, such as hot acidic potassium permanganate, are known to cleave the entire alkyl side chain of alkylbenzenes, converting them to carboxylic acid groups. libretexts.org Applying this to this compound would be expected to transform both isopropyl groups, resulting in the formation of 2-bromo-5-fluoro-1,3-benzenedicarboxylic acid. The aromatic core, along with the bromo and fluoro substituents, is generally stable under these conditions.
More controlled oxidation can be achieved using catalytic systems. For example, the air-oxidation of related compounds like p-cymene (B1678584) with a Co/Mn/Br catalyst system yields a mixture of the corresponding alcohol, aldehyde, and carboxylic acid. iitm.ac.in A similar approach with this compound could selectively oxidize one of the isopropyl groups to produce valuable intermediates such as 2-(2-bromo-5-fluoro-3-isopropylphenyl)propan-2-ol or 1-(2-bromo-5-fluoro-3-isopropylphenyl)ethanone. The steric bulk of the isopropyl groups and the electronic influence of the halogen atoms would play a crucial role in the selectivity of these reactions.
Electrochemical methods also offer a pathway for functionalization. The anodic oxidation of 1,3-diisopropylbenzene (B165221) in methanol (B129727) has been shown to yield dimethoxy products efficiently. nih.gov This suggests that an electrochemical approach could be a viable strategy for the selective oxidation of the isopropyl side chains of this compound.
| Starting Material | Oxidizing Agent/Conditions | Expected Major Product(s) |
|---|---|---|
| This compound | Hot acidic KMnO₄ | 2-Bromo-5-fluoro-1,3-benzenedicarboxylic acid |
| This compound | Catalytic air-oxidation (e.g., Co/Mn/Br) | 2-(2-bromo-5-fluoro-3-isopropylphenyl)propan-2-ol, 1-(2-bromo-5-fluoro-3-isopropylphenyl)ethanone |
| This compound | Anodic oxidation in MeOH | 1-(1,1-dimethoxypropan-2-yl)-2-bromo-5-fluoro-3-isopropylbenzene |
Radical Functionalization of Alkyl Groups
The benzylic hydrogens on the isopropyl groups are particularly prone to abstraction by radicals, which opens up a variety of potential functionalization reactions. libretexts.org Although specific studies on the radical functionalization of this compound are limited, the principles of radical chemistry provide a solid framework for predicting its behavior.
A classic example of this reactivity is benzylic bromination, which is typically carried out using N-bromosuccinimide (NBS) with a radical initiator. libretexts.org This reaction would likely replace a benzylic hydrogen with a bromine atom, yielding 1-bromo-2-(1-bromo-1-methylethyl)-5-fluoro-3-isopropylbenzene. The stability of the intermediate benzylic radical, which is enhanced by the adjacent aromatic ring, is the driving force for this selective transformation.
Contemporary radical chemistry, particularly methods involving photoredox catalysis, has expanded the possibilities for C-H functionalization. mdpi.comresearchgate.net These techniques could potentially be used to introduce a wide array of functional groups at the benzylic positions of the isopropyl groups. For instance, a benzylic radical generated from this compound could add to alkenes or alkynes, creating new carbon-carbon bonds and more complex molecular architectures. rsc.orgnih.gov
| Starting Material | Reagents/Conditions | Expected Major Product |
|---|---|---|
| This compound | NBS, radical initiator | 1-Bromo-2-(1-bromo-1-methylethyl)-5-fluoro-3-isopropylbenzene |
| This compound | Alkene, photoredox catalyst | Adduct of the alkene to the benzylic position |
Mechanistic Investigations of Key Transformations
Detailed Reaction Pathway Elucidation
Understanding the detailed reaction pathways for transformations of this compound involves a combination of experimental evidence and computational analysis. For electrophilic aromatic substitution, the outcome is governed by the directing effects of the existing substituents. The bulky isopropyl groups sterically hinder the positions adjacent to them, while the bromo and fluoro groups exert a combination of electron-withdrawing inductive effects and electron-donating resonance effects.
In radical reactions, such as the benzylic bromination discussed earlier, the mechanism proceeds through a well-understood chain reaction involving initiation, propagation, and termination steps. The key step is the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts to form the final product while propagating the radical chain.
Transition State Analysis in Aryl Functionalization
Transition state analysis, often carried out using computational methods like Density Functional Theory (DFT), provides deep insights into the feasibility and selectivity of a reaction by examining the high-energy transition states.
For aryl functionalization reactions, such as metal-catalyzed cross-coupling at the C-Br bond, transition state analysis can clarify the mechanism. In a typical palladium-catalyzed Suzuki coupling, for example, the first step is the oxidative addition of the aryl bromide to the palladium(0) catalyst. The electronic properties of the fluoro and isopropyl substituents on the ring will influence the energy of the transition state for this step. The strong electron-withdrawing nature of the fluorine atom is expected to make the carbon-bromine bond more susceptible to oxidative addition. Computational modeling of this transition state would reveal the precise geometry and energy, helping to rationalize the observed reactivity and guide the development of more efficient catalytic systems.
Advanced Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Bromo-5-fluoro-1,3-diisopropylbenzene, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR is essential to ascertain its regiochemistry and stereochemistry.
A detailed examination of the 1D NMR spectra provides the initial framework for the structural assignment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic and isopropyl protons. The aromatic region will likely show two doublets, a result of the coupling between the two aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the bromine, fluorine, and diisopropyl substituents. The isopropyl groups will present as a septet for the methine proton (CH) and a doublet for the methyl protons (CH₃), with the potential for diastereotopicity leading to more complex splitting patterns.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. chemicalbook.com Due to the substitution pattern, all aromatic carbons are expected to be distinct. The carbon directly bonded to the fluorine will show a characteristic large coupling constant (¹JCF). Similarly, the carbon attached to bromine will be influenced by the halogen's electronegativity and heavy atom effect. The isopropyl carbons will also give rise to characteristic signals.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that offers a wide chemical shift range, making it particularly useful for identifying fluorine-containing compounds. azom.comwikipedia.org The ¹⁹F NMR spectrum of this compound is anticipated to show a single resonance, which will be split into a multiplet due to coupling with the neighboring aromatic protons. The precise chemical shift will be indicative of the electronic environment surrounding the fluorine atom.
To illustrate the expected chemical shifts, the following table provides predicted values based on the analysis of structurally similar compounds.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | Predicted ¹⁹F NMR Data |
| Proton | Shift (ppm) | Carbon |
| Aromatic H | 7.0-7.5 | C-Br |
| Isopropyl CH | 2.8-3.5 | C-F |
| Isopropyl CH₃ | 1.1-1.3 | Aromatic CH |
| Isopropyl CH | ||
| Isopropyl CH₃ | ||
| Note: These are predicted values and actual experimental data may vary. |
To unambiguously assign all proton and carbon signals and to confirm the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is employed. youtube.comsdsu.eduslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the coupling between the aromatic protons and the coupling between the methine and methyl protons of the isopropyl groups. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the signals of the aromatic CH groups and the isopropyl CH and CH₃ groups. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This powerful technique helps to piece together the molecular skeleton by showing, for instance, correlations from the isopropyl protons to the aromatic carbons, and from the aromatic protons to the quaternary carbons, thus confirming the substitution pattern. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. For this compound, NOESY could reveal through-space interactions between the isopropyl groups and the adjacent aromatic protons, helping to define the preferred orientation of the isopropyl groups relative to the benzene (B151609) ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₂H₁₇BrF), HRMS would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be a clear indicator of its presence. The high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
| Technique | Expected Observation |
| HRMS (EI) | Molecular ion peaks corresponding to [C₁₂H₁₇⁷⁹BrF]⁺ and [C₁₂H₁₇⁸¹BrF]⁺ with a mass difference of approximately 2 Da and a near 1:1 intensity ratio. The measured mass would be within a few parts per million (ppm) of the calculated exact mass. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Aromatic Systems
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.
IR Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic and aliphatic (isopropyl) protons, as well as aromatic C=C stretching bands. The C-F and C-Br stretching vibrations would appear in the fingerprint region and can be indicative of the halogen substitution.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the isopropyl groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| C-F Stretch | 1000-1250 | IR |
| C-Br Stretch | 500-650 | IR |
| Note: These are general ranges and the exact positions will be specific to the molecule. |
X-ray Crystallography for Solid-State Molecular Structure Determination
Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state.
X-ray crystallography would not only confirm the covalent bond lengths and angles with high precision but also reveal the arrangement of molecules in the crystal lattice. This includes the analysis of intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding (C-Br···F or C-F···Br), which govern the crystal packing.
Computational and Theoretical Investigations of 2 Bromo 5 Fluoro 1,3 Diisopropylbenzene
Reaction Mechanism Modeling and Transition State Locating
Understanding Regio- and Stereoselectivity through Computational Models
Without any primary or secondary research data, the generation of an article with detailed, informative, and scientifically accurate content as requested is not feasible.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
Molecular Mechanics (MM) simulations are employed to systematically explore the potential energy surface of the molecule and identify stable conformers (rotamers). These calculations are based on classical force fields that estimate the steric and electronic interactions within the molecule. The rotation around the C(ring)-C(isopropyl) bonds is systematically varied to map out the energetic landscape. Key dihedral angles, such as Br-C1-C(ip)-H and F-C5-C(ip)-H, are constrained at intervals to calculate the energy of each resulting conformation.
The primary steric interactions that govern conformational stability are the repulsions between the methyl groups of the isopropyl substituents and the adjacent bromine atom and the other isopropyl group. This leads to a limited number of low-energy conformations where these bulky groups are staggered to minimize steric clash.
Hypothetical Relative Energies of Stable Conformers of 2-Bromo-5-fluoro-1,3-diisopropylbenzene
| Conformer | Dihedral Angle (C2-C1-C_ip-H) | Dihedral Angle (C2-C3-C_ip-H) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 60° | 60° | 0.00 |
| B | 60° | 180° | 1.25 |
| C | 180° | 180° | 2.50 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics (MD)Hypothetical Conformational Population from Molecular Dynamics Simulation at 298 K
| Conformational State | Population (%) | Average Residence Time (ps) |
|---|---|---|
| Conformer A-like | 75% | 50 |
| Conformer B-like | 20% | 20 |
| Other | 5% | 5 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For this compound, a QSAR study would involve synthesizing a library of derivatives and testing them for a specific biological effect. Given the prevalence of halogenated benzene (B151609) structures in agrochemicals, a hypothetical herbicidal activity could be investigated. mdpi.comfao.org
The process would involve creating derivatives by modifying the substituents on the aromatic ring. For instance, the bromine atom could be replaced with other halogens (Cl, I), or the fluorine atom could be substituted with other electron-withdrawing or donating groups. Additionally, modifications to the isopropyl groups could be explored.
For each derivative, a set of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:
Lipophilicity (logP): The compound's affinity for a nonpolar environment.
Molar Refractivity (MR): A measure of the volume occupied by an atom or group and its polarizability.
Topological Polar Surface Area (TPSA): The surface area of polar atoms, which relates to a molecule's ability to permeate biological membranes.
Electronic Parameters (e.g., Hammett constants): Quantify the electron-donating or withdrawing nature of substituents.
Once the biological activity (e.g., the concentration required to inhibit 50% of weed growth, IC50) is measured for each derivative, a statistical method such as multiple linear regression is used to derive a QSAR equation.
Hypothetical QSAR Data for this compound Derivatives
| Derivative | LogP | MR | TPSA (Ų) | Hypothetical pIC50 (-logIC50) |
|---|---|---|---|---|
| Parent | 5.8 | 65.2 | 0.00 | 4.5 |
| Cl-analog | 5.5 | 60.5 | 0.00 | 4.3 |
| I-analog | 6.2 | 71.8 | 0.00 | 4.8 |
| NO2-analog | 4.9 | 64.1 | 43.6 | 5.2 |
| NH2-analog | 4.7 | 66.0 | 26.0 | 3.9 |
This table presents hypothetical data for illustrative purposes.
A hypothetical QSAR equation derived from such data might look like: pIC50 = 0.75 * logP + 0.05 * MR - 0.02 * TPSA + 2.1
This equation would suggest that herbicidal activity increases with higher lipophilicity and molar refractivity, while a larger polar surface area is detrimental to activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding future research efforts.
Hirshfeld Surface Analysis and Intermolecular Interaction Studies
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.orgscirp.org By mapping properties onto this surface, one can gain a detailed understanding of how molecules pack in the solid state. The analysis generates a three-dimensional surface around a molecule, where the color-coding indicates the nature and strength of intermolecular contacts. Red spots on the surface highlight close contacts, which are typically hydrogen bonds or other strong interactions. mdpi.com
For this compound, a Hirshfeld surface analysis would reveal the dominant forces governing its crystal packing. Given the molecular structure, the most significant intermolecular contacts are expected to be of the van der Waals type. The analysis can be broken down into the percentage contribution of each type of contact to the total surface area.
The expected primary interactions for this compound would include:
H···H contacts: These are generally the most abundant interactions in organic molecules, arising from the interactions between hydrogen atoms on adjacent molecules.
C···H/H···C contacts: These represent interactions between carbon and hydrogen atoms and are significant in the packing of aromatic systems.
H···F/F···H contacts: These are weak hydrogen bonding interactions involving the electronegative fluorine atom.
H···Br/Br···H contacts: Similar to H···F contacts, these are weak hydrogen bonds involving the bromine atom. The larger and more polarizable nature of bromine compared to fluorine may influence the geometry and strength of these interactions. rsc.org
Hypothetical Contributions of Intermolecular Contacts to the Hirshfeld Surface
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 55.0% |
| C···H/H···C | 25.5% |
| H···F/F···H | 10.2% |
| H···Br/Br···H | 8.5% |
| Other | 0.8% |
This table presents hypothetical data for illustrative purposes, based on similar organohalogen compounds. nih.gov
In addition to the 3D surface, a 2D fingerprint plot is generated, which summarizes all the intermolecular contacts in a single graph. This plot provides a quantitative and visual representation of the interactions. Different types of interactions have characteristic shapes on the fingerprint plot, allowing for their easy identification. For this compound, the plot would be dominated by a large, diffuse region corresponding to the numerous H···H contacts, with distinct "wings" or "spikes" indicating the more specific H···F and H···Br interactions. mdpi.com
Applications As a Synthetic Building Block in Academic Organic Synthesis
Precursor for Advanced Pharmaceutical Intermediates
The structural motifs present in 2-bromo-5-fluoro-1,3-diisopropylbenzene are commonly found in a variety of pharmaceutical compounds. The presence of fluorine, for instance, is known to enhance metabolic stability and binding affinity of drug molecules. nih.gov
The synthesis of poly-substituted benzenes is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a drug's pharmacological profile. pressbooks.publibretexts.org The bromine atom in this compound serves as a versatile handle for introducing a wide array of functional groups through well-established cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds, a fundamental transformation in the synthesis of many pharmaceutical agents. researchgate.netresearchgate.net Similarly, Buchwald-Hartwig amination can be utilized to introduce nitrogen-containing moieties, which are prevalent in a vast number of drugs. researchgate.net
The general scheme for such transformations can be visualized as follows:

Figure 1: Illustrative functionalization reactions of this compound, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
These reactions would pave the way for the synthesis of highly functionalized aromatic cores that are central to the development of new therapeutic agents.
The presence of both bromo and fluoro substituents on the benzene (B151609) ring offers the potential for orthogonal reactivity. This means that one halogen can be selectively reacted while the other remains intact, allowing for a stepwise and controlled elaboration of the molecular scaffold. Generally, the carbon-bromine bond is more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond. This differential reactivity allows for the initial functionalization at the bromine position, followed by a subsequent transformation at the fluorine position, if desired, under different reaction conditions. epfl.ch
Furthermore, the fluorine atom can direct ortho-lithiation, a powerful tool for introducing substituents at specific positions on an aromatic ring. psu.edu The steric hindrance provided by the bulky isopropyl groups would likely influence the regioselectivity of such a reaction, potentially favoring lithiation at the less hindered position.
Scaffold for Ligand Synthesis in Catalysis
The development of new ligands is crucial for advancing the field of catalysis, particularly in asymmetric synthesis where the ligand plays a key role in controlling the stereochemical outcome of a reaction. youtube.com The unique structural features of this compound make it an intriguing scaffold for the design of novel ligands.
The bulky isopropyl groups are a key feature in many successful chiral ligands, as they can create a well-defined chiral pocket around a metal center, thereby influencing the enantioselectivity of a catalytic reaction. nih.govnih.gov The synthesis of such ligands often involves the introduction of a phosphine (B1218219) group, which can be achieved by reacting a lithiated derivative of this compound with a suitable phosphorus electrophile.
The presence of the fluorine atom can also be advantageous. It can modulate the electronic properties of the resulting ligand, which in turn can affect the activity and selectivity of the catalyst. nih.gov
Ligands derived from a this compound scaffold could find application in a variety of asymmetric catalytic reactions, such as hydrogenation, hydrosilylation, and cross-coupling reactions. acs.orgacs.orgnih.gov The steric bulk of the isopropyl groups would be particularly beneficial in reactions where control over the spatial arrangement of substrates around the catalytic center is critical for achieving high enantioselectivity. acs.org
The potential of such ligands is highlighted by the successful application of other bulky phosphine ligands in challenging coupling reactions.
Components in Advanced Materials Science Research
The unique combination of properties imparted by the fluorine and bromine atoms, along with the bulky alkyl groups, makes this compound a candidate for incorporation into advanced materials. Brominated aromatic compounds, for example, have been investigated for their use as flame retardants. patsnap.com
Furthermore, the ability to functionalize the molecule through its bromine atom allows for its incorporation into polymers or other macromolecular structures. researchgate.net The introduction of fluorine can enhance properties such as thermal stability and chemical resistance in the final material. The synthesis of functional polymers through the polymerization of substituted aromatic compounds is a growing area of research. researchgate.net
The diisopropylphenyl moiety itself can be a key component in the design of porous materials like metal-organic frameworks (MOFs), where the steric bulk of the ligands can influence the resulting pore size and structure. northwestern.edu
Monomers for Polymer Synthesis
While direct polymerization of this compound has not been extensively reported, its structural motifs are relevant to the synthesis of novel polymers. Halogenated aromatic compounds are often precursors to monomers used in various polymerization techniques. For instance, related bromo-fluoro aromatic compounds can be converted into organometallic reagents or dienes suitable for polymerization. The presence of the bulky diisopropyl groups could lead to polymers with high solubility and specific thermal properties. Research in this area would likely involve the transformation of the bromo or fluoro functionalities into polymerizable groups.
Precursors for Organic Electronic Materials
Aromatic compounds are the cornerstone of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these materials are highly dependent on the nature and substitution pattern of the aromatic core. The introduction of a fluorine atom, as seen in this compound, is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve the stability and efficiency of organic electronic devices. chemicalbook.com The bromo-functionality serves as a convenient handle for further elaboration through cross-coupling reactions to build up more complex, conjugated systems necessary for these applications. sigmaaldrich.com
Design and Synthesis of Photoactive or Fluorescent Derivatives
Development of Novel Organometallic Reagents
Organometallic reagents are indispensable tools in organic synthesis. fluorochem.co.uk The bromo-substituent in this compound can be readily converted into a variety of organometallic species. For example, reaction with magnesium would yield a Grignard reagent, while lithium-halogen exchange would produce an organolithium species. These highly reactive intermediates can then be used to form new carbon-carbon or carbon-heteroatom bonds. The presence of the bulky isopropyl groups ortho to the bromine atom would likely influence the stability and reactivity of these organometallic reagents, potentially enabling selective transformations that are difficult to achieve with less sterically hindered analogues. biosynth.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
